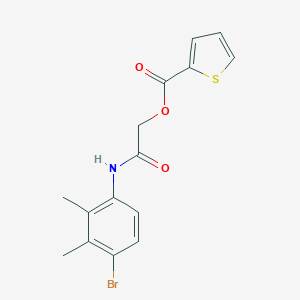
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as BRDME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can inhibit the activity of enzymes such as COX-2, which can lead to a decrease in inflammation and cancer cell proliferation. Physiologically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
实验室实验的优点和局限性
One advantage of using 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One direction is to further investigate its anticancer and anti-inflammatory properties and develop it into a potential therapeutic agent. Another direction is to explore its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, the use of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate as a building block for synthesizing organic semiconductors could lead to the development of new materials for electronic devices.
合成方法
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-bromo-2,3-dimethylaniline and ethyl 2-bromoacetate in the presence of a base to form 2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl bromide. The bromide is then reacted with thiophene-2-carboxylic acid in the presence of a base to form 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate.
科学研究应用
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In biochemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a building block for synthesizing organic semiconductors.
属性
产品名称 |
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
分子式 |
C15H14BrNO3S |
分子量 |
368.2 g/mol |
IUPAC 名称 |
[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3S/c1-9-10(2)12(6-5-11(9)16)17-14(18)8-20-15(19)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,17,18) |
InChI 键 |
ZPNDIBWCIPYNJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
规范 SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270845.png)
![4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)
![6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)